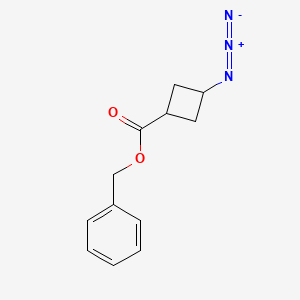

Benzyl (1r,3r)-3-azidocyclobutane-1-carboxylate

Vue d'ensemble

Description

Benzyl (1r,3r)-3-azidocyclobutane-1-carboxylate, also known as Azidobenzyl Carboxylate (ABC), is an important synthetic reagent that has been widely used in organic synthesis and biochemistry. ABC is a reactive cyclic ester, which is used for the synthesis of a variety of compounds, including pharmaceuticals, natural products, and other organic compounds. ABC is also used as a linker molecule for bioconjugation and as a reagent for the synthesis of peptides, proteins, and other biomolecules.

Applications De Recherche Scientifique

Regiospecific Additions and Synthesis Applications

The addition of hydrazoic acid or benzylamine to bicyclobutanes, similar to Benzyl (1r,3r)-3-azidocyclobutane-1-carboxylate, facilitates the introduction of a nitrogen nucleophile at a specific position on the cyclobutane ring. This method enables the synthesis of precursors to α-amino cyclobutane carboxylic acids, which can be further transformed into diacids through carbonylation and reduction steps. This process is crucial for the synthesis of complex amino acids and peptides with potential applications in medicinal chemistry (Gaoni, 1988).

Synthesis of Heterocyclic Compounds

In another application, the synthesis of Benzo[c]azocanones and Indeno[1,2-b]pyrroles from Oxoindanecarboxylates was achieved through a bismuth-mediated ring-expansion reaction. The research demonstrated the utility of similar cyclic carboxylates in constructing complex heterocyclic structures, which are essential in the development of new pharmaceuticals and materials (Behler et al., 2011).

PET Tracer Synthesis for Tumor Delineation

A notable application in the medical field is the synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid used in positron emission tomography (PET) for tumor delineation. This study highlights the potential of Benzyl (1r,3r)-3-azidocyclobutane-1-carboxylate derivatives in developing diagnostic tools for cancer detection (Shoup & Goodman, 1999).

Multigram Synthesis of Building Blocks

The compound's utility extends to the multigram synthesis of various 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, and alcohols. This versatility is crucial for the large-scale production of intermediates used in the synthesis of pharmaceuticals and agrochemicals (Ryabukhin et al., 2018).

Mechanism of Amide Formation

Additionally, the mechanism of amide formation by carbodiimide in aqueous media was explored using substrates containing carboxylic acid groups, similar to Benzyl (1r,3r)-3-azidocyclobutane-1-carboxylate. Understanding this mechanism is vital for bioconjugation processes in drug development and biomaterials research (Nakajima & Ikada, 1995).

Propriétés

IUPAC Name |

benzyl 3-azidocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-15-14-11-6-10(7-11)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJQEFMDTICDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N=[N+]=[N-])C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

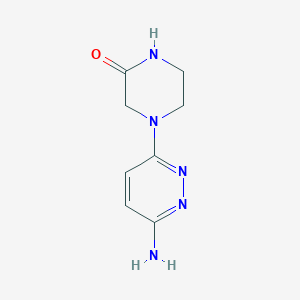

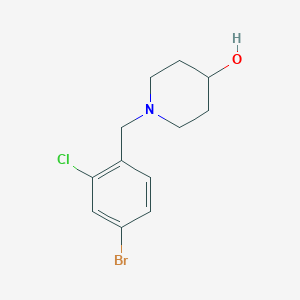

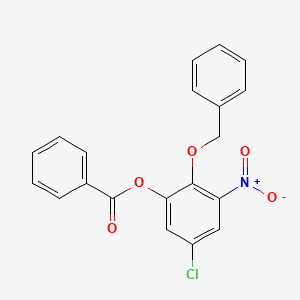

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1531916.png)

![Tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531919.png)

![1-[(Cyclohexylamino)methyl]cyclobutan-1-ol](/img/structure/B1531921.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)

![Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1531927.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid](/img/structure/B1531937.png)